REACTION_CXSMILES
|
NC1C(C(=O)C)=CC=CN=1.C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.C([O:31][C:32]1([CH3:46])[O:37][C:36]([C:38]([CH3:41])([CH3:40])[CH3:39])=[N:35][C:34]2[N:42]=[CH:43][CH:44]=[CH:45][C:33]1=2)(=O)C(C)(C)C.Cl>CN(C)C1C=CN=CC=1.O.C1(C)C=CC=CC=1>[C:32]([C:33]1[C:34]([NH:35][C:36](=[O:37])[C:38]([CH3:41])([CH3:40])[CH3:39])=[N:42][CH:43]=[CH:44][CH:45]=1)(=[O:31])[CH3:46]
|
Name
|
|
Quantity
|
272 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C(C)=O
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
2-tert-butyl-4-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-yl pivalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC1(C2=C(N=C(O1)C(C)(C)C)N=CC=C2)C
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
which was stirred at room temperature for one hour and at 60° C. for five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was separated, to the aqueous layer
|
Type
|
ADDITION
|
Details
|
was added 5N aqueous sodium hydroxide (1 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under a reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 415 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |